molecular formula C17H13ClO5S B5134894 6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE

6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE

Cat. No.: B5134894
M. Wt: 364.8 g/mol
InChI Key: KLAXJSWBPCISKZ-UHFFFAOYSA-N
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Description

6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield azido or thiol derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The chloro and ethyl substituents can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 1-benzenesulfonate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity, while the ethyl group can influence its solubility and interaction with biological targets. Compared to similar compounds, it offers a unique combination of properties that can be leveraged for specific applications in research and industry.

Properties

IUPAC Name

(6-chloro-4-ethyl-2-oxochromen-7-yl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO5S/c1-2-11-8-17(19)22-15-10-16(14(18)9-13(11)15)23-24(20,21)12-6-4-3-5-7-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAXJSWBPCISKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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